molecular formula C20H19BrN2OS B12451307 (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone

Cat. No.: B12451307
M. Wt: 415.3 g/mol
InChI Key: IFFGVVJQQRAUEC-UHFFFAOYSA-N
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Description

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone is a complex organic compound with a unique structure that includes a thienoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone typically involves multi-step organic reactions One common approach is to start with the thienoisoquinoline core and introduce the amino and ethyl groups through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The bromophenyl group can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-isopropylphenyl)methanone
  • (1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-chlorophenyl)methanone
  • (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone

Uniqueness

What sets (1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone apart from similar compounds is its specific substitution pattern. The presence of the 3-bromophenyl group, as opposed to other substituents, imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19BrN2OS

Molecular Weight

415.3 g/mol

IUPAC Name

(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(3-bromophenyl)methanone

InChI

InChI=1S/C20H19BrN2OS/c1-2-15-13-8-3-4-9-14(13)16-17(22)19(25-20(16)23-15)18(24)11-6-5-7-12(21)10-11/h5-7,10H,2-4,8-9,22H2,1H3

InChI Key

IFFGVVJQQRAUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C4=CC(=CC=C4)Br)N

Origin of Product

United States

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